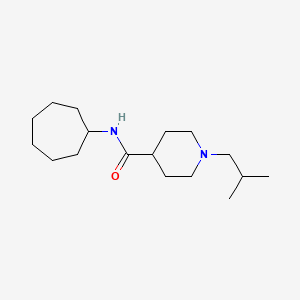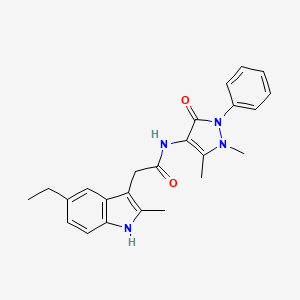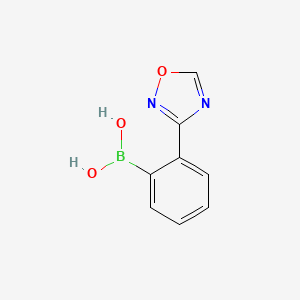
2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 1,2,4-oxadiazoles is through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic conditions . The phenylboronic acid moiety can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling reactions .
Biology and Medicine: The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design. Compounds containing this moiety have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, 1,2,4-oxadiazole derivatives are used in the development of advanced materials, such as polymers and liquid crystals .
Wirkmechanismus
The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid depends on its specific application. In medicinal chemistry, the 1,2,4-oxadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
- 3-(4-Chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Comparison: 2-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is unique due to the presence of both the boronic acid and 1,2,4-oxadiazole moieties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Similar compounds may lack one of these functional groups, limiting their versatility .
Eigenschaften
Molekularformel |
C8H7BN2O3 |
|---|---|
Molekulargewicht |
189.97 g/mol |
IUPAC-Name |
[2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-14-11-8/h1-5,12-13H |
InChI-Schlüssel |
PTWIDIBSMYZXEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=NOC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)
![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)

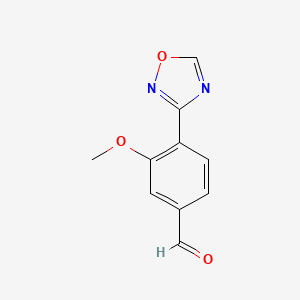
![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454221.png)
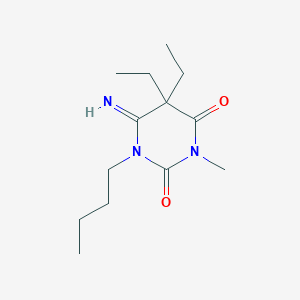
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)
